6-Nitrothiazolo[4,5-b]pyridin-2-amine
Overview
Description
6-Nitrothiazolo[4,5-b]pyridin-2-amine is a useful research compound. Its molecular formula is C6H4N4O2S and its molecular weight is 196.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
One-Step Synthesis : A single-step synthesis of thiazolo[5,4-b]pyridines from chloronitropyridines and thioamide or thiourea, including derivatives of 6-nitrothiazolo[5,4-b]pyridine, is described. This method enables the preparation of derivatives with various substituents at the 2-position (Sahasrabudhe et al., 2009).
Synthesis of Pyrazolo and Triazolo Derivatives : The acylation of heteroaromatic amines is used to synthesize 1,2,3-Triazolo[4,5-b]pyridines and Pyrazolo[4,3-b]pyridines, starting from amino-triazoles and amino-pyrazoles (Ibrahim et al., 2011).
Microwave-mediated Mannich Cyclisation : A rapid and efficient protocol for synthesizing novel nitrothiazolo[3,2-c]pyrimidines using microwave irradiation is detailed, demonstrating the efficiency of this method compared to conventional heating (Yildirim et al., 2014).
Chemical Properties and Reactions
Reactivity with Amines : Research shows how oxazolo[4,5-b]pyridine thione reacts with primary amines and diethylamine, forming various derivatives (Davidkov et al., 1987).
Electrophilic Substitution : A study on the regiospecific electrophilic substitution in the 2-Diethylaminooxazolo[4,5-b]pyridine system provides insight into synthesizing 6-substituted derivatives, including 6-nitro compounds (Lever et al., 1993).
Ring-Opening Reactions : The effects of nucleophiles on the ring-opening of 6-nitrotriazolo[1,5-a]pyrimidinones are studied, revealing different reaction paths based on the structure of the pyrimidinones and the nature of the nucleophile (Ulomsky et al., 2001).
Potential Applications
Anticonvulsant Activity : Synthesis of isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine and isothiazolo[4,5-b]-2,7-naphthyridine derivatives and their potential anticonvulsant properties are explored (Paronikyan et al., 2002).
Synthesis of Dyes : The preparation of nitro derivatives and amines containing X-azolo[4,5-c]pyridine moieties for synthesizing disperse and cationic dyes is discussed (Viscardi et al., 1992).
Mechanism of Action
Target of Action
Similar compounds have been reported to target microtubules .
Mode of Action
A related compound was found to inhibit microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the g2/m phase, and apoptosis of cancer cells .
Biochemical Pathways
The inhibition of microtubule polymerization suggests that it may affect pathways related to cell division and migration .
Result of Action
Related compounds have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Properties
IUPAC Name |
6-nitro-[1,3]thiazolo[4,5-b]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2S/c7-6-9-5-4(13-6)1-3(2-8-5)10(11)12/h1-2H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIUQTPBTCPKEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=N2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743601 | |
Record name | 6-Nitro[1,3]thiazolo[4,5-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874511-41-8 | |
Record name | 6-Nitro[1,3]thiazolo[4,5-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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